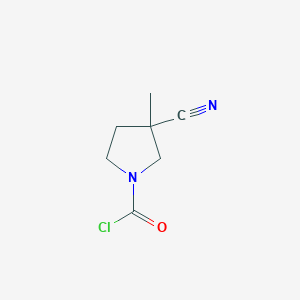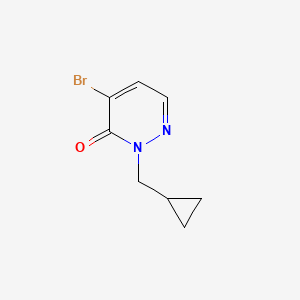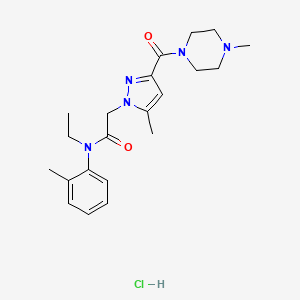
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Applications De Recherche Scientifique
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting the central nervous system.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-methylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-cyano-3-methylpyrrolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3-Cyano-3-methylpyrrolidine+Thionyl chloride→3-Cyano-3-methylpyrrolidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-cyano-3-methylpyrrolidine and hydrochloric acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation are employed.
Major Products Formed
Amides and esters: Formed through nucleophilic substitution reactions.
3-Cyano-3-methylpyrrolidine: Formed through hydrolysis.
Amines: Formed through reduction of the cyano group.
Mécanisme D'action
The mechanism of action of 3-Cyano-3-methylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The cyano group can also participate in reactions, such as reduction to an amine, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-3-methylpyrrolidine: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
3-Methylpyrrolidine-1-carbonyl chloride: Lacks the cyano group, limiting its applications in certain synthetic pathways.
3-Cyano-3-methylpyrrolidine-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, altering its reactivity and applications.
Uniqueness
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride is unique due to the presence of both the cyano and carbonyl chloride groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
3-cyano-3-methylpyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(4-9)2-3-10(5-7)6(8)11/h2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQSFZUAGVCZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2739860.png)
![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2739862.png)
![3-Ethenylsulfonyl-N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2739863.png)


![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)


![5-[5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)

![5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2739876.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)
